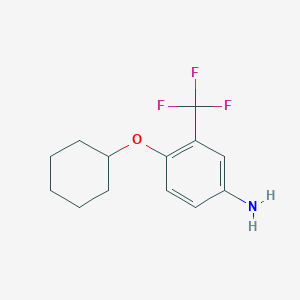

4-Cyclohexyloxy-3-(trifluoromethyl)aniline

Description

Importance of Organofluorine and Cyclohexyloxy Motifs in Advanced Organic Chemistry

Similarly, the cyclohexyloxy group, a bulky and lipophilic moiety, can influence a molecule's physical and chemical properties. While sometimes employed as a protective group in peptide synthesis, its primary contribution in the context of a larger scaffold is often related to its steric bulk and its ability to modulate lipophilicity and receptor interactions. chemicalbook.com The generation and chemistry of cyclohexyloxy radicals have also been a subject of study in organic chemistry.

Strategic Significance of 4-Cyclohexyloxy-3-(trifluoromethyl)aniline as a Model Scaffold for Investigation

The compound This compound emerges as a strategically significant scaffold for investigation due to the synergistic combination of its three key components: the aniline (B41778) core, the electron-withdrawing trifluoromethyl group, and the bulky cyclohexyloxy group. This unique substitution pattern makes it an intriguing candidate for the synthesis of novel compounds with potentially valuable biological activities.

While detailed research findings specifically on this compound are not extensively published, its constituent parts and related structures are well-documented, allowing for a comprehensive understanding of its potential as a chemical building block. For instance, related compounds such as 4-Nitro-3-(trifluoromethyl)aniline are known intermediates in the synthesis of pharmaceuticals like flutamide. chemicalbook.comgoogle.com Furthermore, the synthesis of N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester, an intermediate for other compounds, highlights the utility of the cyclohexyl-trifluoromethyl-benzene core structure. google.comsigmaaldrich.com

Table 1: Physicochemical Properties of Structurally Related Aniline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 4-Chloro-3-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | 35-37 | nih.gov |

| 4-Nitro-3-(trifluoromethyl)aniline | C₇H₅F₃N₂O₂ | 206.12 | 125-129 | google.com |

| 4-Methoxy-3-(trifluoromethyl)aniline | C₈H₈F₃NO | 191.15 | 58-60 | wikipedia.org |

| 4-Cyano-3-(trifluoromethyl)aniline | C₈H₅F₃N₂ | 186.14 | Not Available | handwiki.orgnih.gov |

| 4-(2-Cyclohexylethyl)-3-(trifluoromethyl)aniline | C₁₅H₂₀F₃N | 271.32 | Not Available |

Table 2: Spectroscopic Data for a Related Compound: 4-Nitro-3-(trifluoromethyl)aniline

| Spectroscopic Data | Values | Reference |

| IR (FTIR, CHCl₃) νₘₐₓ cm⁻¹ | 3535 (NH₂), 3434 (NH₂), 1635, 1592 (NO₂), 1520 (NO₂), 1119 | chemicalbook.com |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 8.59 (d, J = 2.7 Hz, 1H), 8.55 (dd, J = 9.3, 2.7 Hz, 1H), 7.55 (br s, 2H), 7.32 (d, J = 9.3 Hz, 1H) | chemicalbook.com |

| ¹³C NMR (100 MHz, DMSO-d₆) δ | 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, J(CF) = 5.9 Hz), 121.7 (q, J(CF) = 272.5 Hz), 117.4 (CH), 112.9 (CH) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyloxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-8-9(17)6-7-12(11)18-10-4-2-1-3-5-10/h6-8,10H,1-5,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQUEJKIVZEVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Synthesis of 4 Cyclohexyloxy 3 Trifluoromethyl Aniline and Its Derivatives

Established Synthetic Pathways for Trifluoromethylated Anilines

The introduction of a trifluoromethyl (CF3) group onto an aniline (B41778) ring is a critical step in the synthesis of the target molecule. Two primary strategies dominate this field: the transformation of pre-functionalized precursors and the direct functionalization of C-H bonds.

A robust and widely used method for preparing trifluoromethylanilines begins with a corresponding nitro-substituted benzotrifluoride (B45747). The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. union.edu The high regioselectivity of the nitration of benzotrifluoride, which overwhelmingly yields the 3-nitro derivative (meta- to the CF3 group), makes 3-nitrobenzotrifluoride (B1630513) a readily available and strategic starting material. vaia.comwikipedia.org

Several methods exist for this nitro group reduction, each with distinct advantages and limitations.

Catalytic Hydrogenation: This method involves treating the nitroarene with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. It is often highly efficient and clean, producing water as the only byproduct.

Metal-Mediated Reduction: Classic methods utilize metals like iron, zinc, or tin in an acidic medium. researchgate.net For example, the reduction of a nitroarene with iron filings in acetic acid is a common laboratory procedure. researchgate.net While effective, these stoichiometric reductions generate significant metal waste.

Electrochemical Reduction: A greener and more scalable approach involves the electrochemical reduction of nitroarenes. vaia.com Recent studies have demonstrated the robust and safe electrochemical synthesis of 3-trifluoromethylanilines from their nitro precursors on a large scale. wikipedia.org This method avoids the need for chemical reducing agents and can be performed in continuous flow reactors, offering significant advantages for industrial production. vaia.comwikipedia.org

Table 1: Comparison of Selected Nitroarene Reduction Methods for Trifluoromethylaniline Synthesis

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High efficiency, clean byproducts (H₂O) | Requires specialized high-pressure equipment, catalyst can be expensive and pyrophoric |

| Metal Reduction (Fe/AcOH) | Iron powder, Acetic Acid | Inexpensive reagents, reliable | Generates stoichiometric metal waste, can require harsh conditions |

An alternative to the nitroarene reduction pathway is the direct introduction of a CF3 group onto a pre-existing aniline or arene scaffold. This approach, known as C-H functionalization, is highly atom-economical. Photoredox catalysis has emerged as a powerful tool for this transformation. jk-sci.com This method allows for the direct incorporation of a CF3 group into a wide range of arene and heteroarene rings using a simple trifluoromethyl source, such as triflyl chloride (TfCl) or CF3I, a photocatalyst like Ru(bpy)₃Cl₂, and a household light bulb. jk-sci.com The process is initiated by the photocatalyst absorbing light and engaging in a single-electron transfer (SET) with the trifluoromethyl source to generate a trifluoromethyl radical, which then adds to the aromatic ring. jk-sci.com This strategy is particularly valuable for late-stage functionalization in complex syntheses and can provide access to isomers that are difficult to obtain through classical methods. jk-sci.com

Synthesis of Cyclohexyloxy-Containing Anilines: Etherification and Arylation Routes

The formation of the cyclohexyloxy ether bond is another pivotal step. This can be achieved through several established etherification strategies, typically involving the coupling of a phenol (B47542) with a cyclohexyl electrophile or a cyclohexanol (B46403) with an aryl electrophile.

Williamson Ether Synthesis: This classic Sₙ2 reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org In the context of the target molecule, a plausible route involves the reaction of a 4-halo-3-(trifluoromethyl)nitrobenzene with sodium cyclohexoxide. Alternatively, 4-nitro-3-(trifluoromethyl)phenol (B1205309) could be deprotonated with a base (e.g., K₂CO₃) and reacted with a cyclohexyl halide (e.g., cyclohexyl bromide). jk-sci.com However, secondary alkyl halides like cyclohexyl bromide are prone to undergoing a competing E2 elimination reaction. jk-sci.comwikipedia.org

Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction that couples an aryl halide with an alcohol. wikipedia.org This method is particularly useful for forming aryl ethers and can be an effective alternative to the Williamson synthesis, especially when elimination is a concern. Traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), but modern variations use soluble copper catalysts with ligands, allowing for milder conditions. wikipedia.orgmdpi.com

Buchwald-Hartwig Etherification: A more modern and versatile approach is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. wikipedia.orgresearchgate.net This powerful method allows for the coupling of a wide range of alcohols and phenols with aryl halides or triflates under relatively mild conditions. The use of specialized phosphine (B1218219) ligands is crucial for achieving high efficiency and broad substrate scope. wikipedia.orgresearchgate.net This reaction represents a significant advance over the harsher conditions of the classical Ullmann condensation.

Convergent and Divergent Synthetic Approaches to 4-Cyclohexyloxy-3-(trifluoromethyl)aniline Scaffolds

The assembly of the final this compound can be approached using either convergent or divergent strategies.

A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages. This approach is often more efficient for complex molecules. For the target compound, a likely convergent route would involve:

Synthesis of a functionalized aniline or phenol core, such as 4-chloro-3-(trifluoromethyl)aniline or 4-fluoro-3-(trifluoromethyl)phenol .

Formation of the ether linkage by coupling this core with cyclohexanol or a cyclohexyl halide using methods like the Ullmann or Buchwald-Hartwig reactions.

If starting with a nitro-analogue like 4-chloro-2-nitrobenzotrifluoride , the etherification would be performed first, followed by the reduction of the nitro group to the aniline.

Table 2: Example of a Convergent Synthetic Pathway

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Chloro-4-nitrotoluene | NBS, AIBN | 1-Bromo-2-chloro-4-nitrobenzene | Radical Bromination |

| 2 | 1-Bromo-2-chloro-4-nitrobenzene | SbF₃, SbCl₅ | 4-Chloro-2-nitrobenzotrifluoride | Halex Reaction |

| 3 | 4-Chloro-2-nitrobenzotrifluoride | Cyclohexanol, Base (e.g., K₂CO₃), Cu or Pd catalyst | 4-Cyclohexyloxy-2-nitrobenzotrifluoride | Ullmann or Buchwald-Hartwig Etherification |

This table represents a plausible synthetic sequence based on established chemical transformations.

A divergent synthesis , conversely, would begin with a common intermediate that already possesses the core scaffold and then introduce a variety of substituents to create a library of analogues. For example, starting from this compound, one could perform various reactions on the aniline nitrogen (e.g., alkylation, acylation, sulfonylation) to generate a diverse set of derivatives.

Regiochemical and Stereochemical Control in the Synthesis of this compound Analogues

Achieving the correct arrangement of substituents on the aromatic ring (regiochemistry) is critical.

Regiochemistry: The synthesis of the target molecule benefits from the strong directing effects of the substituents. The nitration of benzotrifluoride strongly favors the introduction of the nitro group at the 3-position. wikipedia.org Subsequent synthetic steps, such as the etherification of a 4-hydroxy or 4-halo precursor, lock in the 1,3,4-substitution pattern on the benzene (B151609) ring. The choice of starting materials with the correct initial substitution is the primary method for controlling regiochemistry.

Stereochemistry: The parent molecule, this compound, is achiral. However, stereochemistry becomes a consideration when synthesizing analogues with substituted cyclohexyl rings or when chiral centers are present in other parts of the molecule. For instance, if a chiral substituted cyclohexanol were used in the etherification step, the resulting product would be chiral. The synthesis of a specific stereoisomer would require the use of enantiomerically pure starting materials or the application of asymmetric synthesis techniques.

Green Chemistry Principles in the Synthesis of Substituted Anilines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgmasterorganicchemistry.com These principles are increasingly important in the synthesis of fine chemicals and pharmaceuticals.

Several aspects of the synthesis of this compound can be viewed through a green chemistry lens:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. masterorganicchemistry.com Catalytic reactions, such as C-H functionalization and Buchwald-Hartwig couplings, are inherently more atom-economical than stoichiometric reactions that use large amounts of disposable reagents.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. researchgate.net The use of palladium, copper, or photocatalysts for C-N, C-O, and C-CF₃ bond formation, respectively, reduces waste compared to older, stoichiometric methods. wikipedia.orgjk-sci.com Similarly, catalytic hydrogenation is a greener choice for nitro reduction than metal/acid systems. researchgate.net

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. masterorganicchemistry.com The development of highly active catalysts that operate under mild conditions is a key goal of green chemistry research.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized. Modern approaches, including electrochemical synthesis in aqueous/alcoholic media or reactions in greener solvents, contribute to a more sustainable process. vaia.com

By embracing these principles, chemists can develop more efficient, cost-effective, and environmentally benign routes to valuable compounds like this compound and its derivatives.

Intrinsic Reactivity and Chemical Transformations of 4 Cyclohexyloxy 3 Trifluoromethyl Aniline

Reactions at the Primary Amine Moiety: Acylation, Alkylation, and Condensation Reactions

The primary amine of 4-Cyclohexyloxy-3-(trifluoromethyl)aniline is a versatile nucleophilic center, readily participating in a range of common chemical transformations.

Acylation: The amine can be acylated by reacting with acylating agents like acyl chlorides or anhydrides. For instance, the reaction of a similar compound, 4-(trifluoromethyl)aniline, with cinnamoyl chloride proceeds efficiently to form the corresponding N-cinnamamide. This suggests that this compound would similarly react to produce N-acyl derivatives, a common strategy to protect the amine or to synthesize more complex molecules.

Alkylation: Direct alkylation of the amine group with alkyl halides is a fundamental transformation. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts. youtube.com The nucleophilicity of the aniline (B41778) nitrogen is somewhat tempered by the electron-withdrawing effect of the trifluoromethyl group. More controlled alkylation can often be achieved through reductive amination, where the aniline is first condensed with an aldehyde or ketone, and the resulting imine or enamine is subsequently reduced.

Condensation Reactions: The primary amine readily undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases). For example, 3-(trifluoromethyl)aniline (B124266) has been shown to condense with various aryl aldehydes in the presence of a catalyst to yield the corresponding (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines in high yields. This type of reaction is highly plausible for this compound, providing a route to a diverse range of imine derivatives. beilstein-journals.orgnih.gov These condensation reactions are often reversible and can be driven to completion by removing the water formed during the reaction.

| Reaction Type | Reactant | Predicted Product | Conditions | Reference Analog |

|---|---|---|---|---|

| Acylation | Acetyl Chloride | N-(4-Cyclohexyloxy-3-(trifluoromethyl)phenyl)acetamide | Base (e.g., Pyridine or Triethylamine) | 4-(Trifluoromethyl)aniline |

| Alkylation | Methyl Iodide | Mixture of N-methyl and N,N-dimethyl derivatives | Base (e.g., K₂CO₃) | General Aniline Reactivity youtube.com |

| Condensation | Benzaldehyde | (E)-N-Benzylidene-4-cyclohexyloxy-3-(trifluoromethyl)aniline | Acid or base catalyst, removal of water | 3-(Trifluoromethyl)aniline beilstein-journals.orgnih.gov |

Aromatic Functionalization: Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of EAS on the this compound ring is determined by the competing directing effects of the three substituents.

-NH₂ group: A powerful activating, ortho-, para-director.

-O-Cyclohexyl group: An activating, ortho-, para-director. youtube.com

-CF₃ group: A strong deactivating, meta-director. youtube.com

The positions on the ring are influenced as follows:

C2: Ortho to the -NH₂ and meta to the -O-Cyclohexyl and -CF₃.

C5: Ortho to the -O-Cyclohexyl and meta to the -NH₂ and -CF₃.

C6: Ortho to the -NH₂ and ortho to the -O-Cyclohexyl.

The combined activating power of the amine and cyclohexyloxy groups makes the ring highly reactive towards electrophiles. byjus.com The strongest activation is directed to the C2, C5, and C6 positions. However, the C6 position is sterically hindered by the adjacent bulky cyclohexyloxy group. Therefore, electrophilic attack is most likely to occur at the C2 and C5 positions. In strongly acidic conditions, the amine group can be protonated to form an anilinium ion (-NH₃⁺), which is a powerful deactivating, meta-directing group. chemistrysteps.com This would drastically reduce the ring's reactivity and direct incoming electrophiles to the position meta to both the -NH₃⁺ and -CF₃ groups, which is C5. A common strategy to control reactions like nitration or halogenation on anilines is to first acylate the amine, which moderates its activating ability and reduces side reactions. chemistrysteps.com For example, bromination of N,N-dimethyl-3-(trifluoromethyl)aniline with a mild brominating agent occurs selectively at the para-position to the amine. orgsyn.org

Nucleophilic Aromatic Substitution (SNAr): The trifluoromethyl group is strongly electron-withdrawing, which can facilitate SNAr reactions by stabilizing the negatively charged Meisenheimer complex intermediate. wikipedia.org For SNAr to occur, a good leaving group, typically a halide, must be present on the ring. If a derivative such as 4-Chloro-3-(trifluoromethyl)aniline or 4-Fluoro-3-(trifluoromethyl)aniline were used, nucleophilic displacement of the halide would be possible. The positions ortho and para to the trifluoromethyl group are most activated for this type of reaction. wikipedia.org Therefore, in a hypothetical 2-halo-4-cyclohexyloxy-3-(trifluoromethyl)aniline, the halide would be activated for substitution by the adjacent -CF₃ group.

Chemical Behavior of the Trifluoromethyl and Cyclohexyloxy Groups within the Compound

Trifluoromethyl Group (-CF₃): The -CF₃ group is generally characterized by its high stability and inertness, which is a primary reason for its inclusion in many pharmaceutical and agrochemical compounds. nih.gov The carbon-fluorine bond is exceptionally strong, making the group resistant to many chemical transformations. However, under specific and often harsh conditions, it can undergo reactions. For example, reactions of some trifluoromethylarenes with strong nucleophiles like Grignard reagents can lead to the substitution of fluoride (B91410) ions, though this is not a common transformation. acs.org More relevant is its role as a strong electron-withdrawing group, which significantly lowers the basicity of the aniline nitrogen and influences the reactivity of the entire molecule. acs.org

Cyclohexyloxy Group (-O-Cyclohexyl): The cyclohexyloxy group is an aryl ether. The ether linkage (Ar-O-Alkyl) is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically using strong hydrohalic acids like HBr or HI. libretexts.org The cleavage of aryl alkyl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl group (the cyclohexyl ring in this case), yielding a phenol (B47542) and a cyclohexyl halide. libretexts.orgfiveable.me Under the conditions of many organic reactions, the cyclohexyloxy group remains intact and primarily exerts an electronic (electron-donating by resonance) and steric influence on the molecule's reactivity.

| Group | Reactive Under | Typical Products | General Role in Reactivity |

|---|---|---|---|

| Trifluoromethyl (-CF₃) | Generally inert; harsh nucleophilic conditions | Difluoro- or mono-fluoro derivatives (rare) | Strongly electron-withdrawing, deactivating (EAS), meta-directing |

| Cyclohexyloxy (-O-C₆H₁₁) | Strong acid (e.g., HBr, HI) | 3-(Trifluoromethyl)-4-aminophenol and Cyclohexyl Halide | Electron-donating, activating (EAS), ortho,para-directing, sterically bulky |

Mechanistic Studies of this compound Reactions

While specific mechanistic studies on this compound are not widely available, the behavior of related trifluoromethylanilines provides a strong basis for predicting its mechanistic pathways.

Anilines are effective electron donors and can participate in single-electron transfer (SET) processes, particularly when subjected to photolytic or electrochemical conditions. nih.gov The oxidation potential of anilines is a key descriptor for these reactions. umn.edu The presence of the electron-donating cyclohexyloxy group would likely lower the oxidation potential of the molecule, making it more susceptible to oxidation and SET, while the electron-withdrawing trifluoromethyl group would increase it. acs.org

Upon SET, an aniline radical cation is formed. This intermediate is central to various radical reactions. For example, photoredox catalysis can generate a trifluoromethyl radical (•CF₃) from a suitable source (like triflyl chloride or Togni's reagent), which can then add to aromatic systems. nih.gov The reaction proceeds via the addition of the electrophilic •CF₃ radical to the electron-rich aromatic ring of the aniline, followed by rearomatization. nih.govrsc.org

Transition metal catalysis offers powerful methods for the functionalization of anilines and their derivatives. Palladium, copper, and silver are commonly employed catalysts. nih.govmit.edunih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). youtube.com For this compound, C-H activation is a plausible pathway. A directing group, which could be the aniline itself or a group installed upon it, can direct a palladium catalyst to a specific C-H bond (typically ortho to the directing group) for functionalization. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are also prominent in cross-coupling, particularly for forming C-N and C-O bonds. While the aniline is already present, this substrate could potentially be used as a coupling partner in reactions like the Ullmann condensation if it were first converted to an aryl halide.

Silver-Catalyzed Reactions: Silver salts have been used to catalyze the ortho-trifluoromethylation of anilines using TMSCF₃ as the CF₃ source. This highlights a potential pathway for further functionalization of the C2 position of the target molecule.

Photochemical Reactions: The photochemical behavior of aromatic compounds containing trifluoromethyl groups has been a subject of interest. Irradiation of aromatic compounds in the presence of a CF₃ radical source, such as trifluoromethyl bromide or silver trifluoroacetate, can lead to trifluoromethylation. rsc.orgoup.com These reactions often proceed via an electron transfer from the excited state of the aromatic compound to the CF₃ source, generating a CF₃ radical and an aromatic radical cation. oup.com Furthermore, studies on 4-(trifluoromethyl)phenol (B195918) have shown that UV irradiation can lead to the degradation of the aryl-CF₃ moiety, forming trifluoroacetic acid (TFA) through a process mediated by reactive oxygen species. acs.org This suggests that this compound could undergo similar photo-oxidative degradation pathways.

Electrochemical Reactions: The electrochemical properties of anilines are well-studied. Cyclic voltammetry can be used to determine the one-electron oxidation potentials, which correlate with their ability to undergo SET reactions. umn.edu A study on the trifluoromethylarylation of alkenes using anilines highlighted the key role of the solvent in altering the reductive peak of a trifluoromethylating reagent, thereby enabling the reaction. nih.govrsc.org Such electrochemical studies would be crucial in designing and understanding redox reactions involving this compound, particularly for predicting its behavior in electro-organic synthesis or photoredox catalysis.

| Modality | Key Intermediate | Potential Transformation | Enabling Technology |

|---|---|---|---|

| Radical / SET | Aniline Radical Cation | Radical C-H Arylation/Trifluoromethylation | Photoredox Catalysis nih.gov |

| Transition Metal | Organopalladium Complex | Directed C-H Functionalization | Palladium(II) Catalysis nih.gov |

| Photochemical | Excited State (Singlet/Triplet) | Direct Trifluoromethylation / Degradation | UV Irradiation oup.comacs.org |

| Electrochemical | Aniline Radical Cation | Electrosynthesis of Functionalized Derivatives | Cyclic Voltammetry / Preparative Electrolysis umn.edu |

Advanced Computational and Theoretical Studies of 4 Cyclohexyloxy 3 Trifluoromethyl Aniline

Quantum Chemical Investigations (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods are at the forefront of computational studies, offering deep insights into the intrinsic properties of a molecule. For a comprehensive analysis of 4-Cyclohexyloxy-3-(trifluoromethyl)aniline, both Density Functional Theory (DFT) and ab initio methods would be employed. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of accuracy and computational cost, making it suitable for calculating a wide range of molecular properties. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals and Charge Distribution

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the oxygen atom of the cyclohexyloxy group, which possess lone pairs of electrons. The electron-withdrawing trifluoromethyl group (-CF3) would significantly influence the electron distribution. The LUMO is anticipated to be distributed over the aromatic ring, particularly influenced by the electron-deficient trifluoromethyl substituent.

Table 1: Projected Frontier Molecular Orbital Properties of this compound

| Parameter | Projected Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates ability to accept electrons. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| HOMO Localization | Aniline Ring, Oxygen Atom | Electron-donating regions of the molecule. |

| LUMO Localization | Aromatic Ring, Trifluoromethyl Group | Electron-accepting regions of the molecule. |

Vibrational Analysis and Conformational Landscapes

Vibrational analysis, typically performed using DFT, calculates the frequencies of the fundamental vibrational modes of the molecule. These theoretical spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Key vibrational modes for this compound would include the N-H stretching of the amine group, C-F stretching of the trifluoromethyl group, C-O stretching of the ether linkage, and various aromatic C-C stretching and bending modes. researchgate.net

The conformational landscape of this molecule would be complex due to the flexible cyclohexyloxy group and the C-O-C ether linkage. Computational methods can explore different conformers (spatial arrangements of atoms) and determine their relative energies to identify the most stable, lowest-energy conformation. This is crucial as the conformation can significantly impact the molecule's physical and chemical properties.

Table 2: Projected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Projected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Trifluoromethyl (-CF₃) | C-F Stretching | 1100 - 1350 |

| Ether (-O-) | C-O-C Asymmetric Stretching | 1200 - 1280 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas are relatively neutral. youtube.com

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amine group and the oxygen of the cyclohexyloxy group due to their lone pairs of electrons. The hydrogen atoms of the amine group and the electron-deficient region around the trifluoromethyl group would exhibit a positive potential (blue). researchgate.net This map provides a clear picture of the molecule's charge distribution and its likely sites of interaction.

Molecular Dynamics and Docking Simulations for Intermolecular Interactions

While quantum mechanics is excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time in a more complex environment, such as in a solvent or interacting with a biological macromolecule. MD simulations would reveal how this compound moves, flexes, and interacts with its surroundings.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If this compound were being investigated as a potential drug, docking studies would be used to predict its binding affinity and mode of interaction with a specific protein target. The simulations would identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. For instance, the amine group could act as a hydrogen bond donor, while the oxygen and fluorine atoms could act as acceptors.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry can also be used to explore the "how" and "how fast" of chemical reactions involving this compound.

Reaction Pathway Exploration and Transition State Analysis

By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways. This involves locating the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction. The structure and energy of the transition state are critical for understanding the reaction mechanism.

For example, in a reaction involving the amine group, such as an acylation or alkylation, computational methods could be used to model the approach of the electrophile, the formation of the transition state, and the final product. The energy barrier calculated from the difference in energy between the reactants and the transition state would provide insight into the reaction rate. Such studies have been performed on related aniline compounds to understand their reactivity in various chemical transformations. researchgate.net

Understanding Catalytic Cycles and Intermediate Stabilization

Advanced computational and theoretical studies provide profound insights into the reaction mechanisms involving this compound, a key intermediate in the synthesis of multi-kinase inhibitors such as Sorafenib. While direct computational investigations exclusively focused on this compound are not extensively documented in public literature, a comprehensive understanding can be constructed by analyzing theoretical studies on analogous structures and relevant catalytic reactions. These studies illuminate the intricate catalytic cycles and the crucial factors governing the stabilization of reaction intermediates.

The primary catalytic reaction involving this compound is the formation of a urea (B33335) linkage, which is central to the structure of Sorafenib and its derivatives. This transformation typically proceeds through the reaction of the aniline with an isocyanate, a process that can be influenced by various catalysts. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanism of this C-N bond formation.

The catalytic cycle for urea synthesis generally involves the activation of the amine or the isocyanate. In ruthenium-catalyzed urea synthesis, for instance, the N-H bond of the amine is activated by a metal complex. nih.gov This activation facilitates the subsequent reaction with a carbonyl source. The electronic properties of the aniline play a critical role in this process. The cyclohexyloxy group at the 4-position, being an electron-donating group, increases the electron density on the aniline nitrogen, thereby enhancing its nucleophilicity. This heightened nucleophilicity can facilitate the initial attack on the carbonyl carbon of the isocyanate or an activated carbonyl species.

Conversely, the trifluoromethyl group at the 3-position is strongly electron-withdrawing. This group influences the electronic distribution within the aromatic ring and can affect the acidity of the N-H proton. Computational studies on related fluorinated anilines help in quantifying these effects. For example, DFT calculations on substituted anilines can predict the proton affinity and the energy of the highest occupied molecular orbital (HOMO), which are indicators of nucleophilicity and reactivity.

To illustrate the impact of substituents on reaction intermediates, we can consider hypothetical computational data based on studies of similar aniline derivatives in catalytic processes. The following table presents plausible DFT-calculated energy values for key intermediates and transition states in a generic urea formation reaction involving a substituted aniline.

| Intermediate/Transition State | Relative Energy (kcal/mol) |

| Aniline + Isocyanate | 0.0 |

| Transition State 1 (C-N bond formation) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (Proton transfer) | +8.5 |

| Urea Product | -25.0 |

This is a hypothetical data table created for illustrative purposes based on general knowledge of similar reactions.

Furthermore, computational docking studies of Sorafenib analogues with their target proteins, such as B-RAF and VEGFR2, indirectly underscore the importance of the structural and electronic properties of the this compound moiety. nih.gov The specific orientation and binding affinity of the final drug molecule are dictated by the contributions of each of its constituent parts, including the urea linkage and the substituted phenyl ring derived from this aniline.

In biocatalytic systems, engineered enzymes have been used for the enantioselective synthesis of α-trifluoromethyl amines. rochester.edu Computational models in these studies reveal how the enzyme active site stabilizes specific conformations of the reaction intermediates, leading to high enantioselectivity. rochester.edu These findings highlight the intricate interplay between the substrate's intrinsic properties, conferred by substituents like cyclohexyloxy and trifluoromethyl groups, and the catalytic environment in directing the reaction outcome.

Strategic Utilization of 4 Cyclohexyloxy 3 Trifluoromethyl Aniline in Medicinal Chemistry Research and Molecular Design

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

4-Cyclohexyloxy-3-(trifluoromethyl)aniline serves as a valuable and versatile building block in the synthesis of more complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. The chemical reactivity of this compound is primarily centered around the aniline (B41778) functional group, which can participate in a wide array of chemical transformations.

The primary amine group (-NH₂) is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation. This allows for the straightforward introduction of a diverse range of substituents, enabling the construction of large libraries of derivatives. Furthermore, the aniline moiety is a key precursor for the synthesis of various heterocyclic systems, which are ubiquitous in biologically active compounds.

Common transformations involving aniline derivatives like this compound include:

Amide bond formation: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. This is one of the most common linkages in drug molecules.

Urea (B33335) and Thiourea formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively, which are important pharmacophores in many therapeutic agents.

Buchwald-Hartwig and Chan-Lam cross-coupling reactions: Palladium- or copper-catalyzed reactions to form C-N bonds, allowing for the synthesis of N-aryl or N-heteroaryl derivatives.

Synthesis of Heterocycles: The aniline group can be a key component in the construction of various nitrogen-containing heterocycles such as quinolines, quinazolines, benzimidazoles, and benzotriazoles. ossila.com For instance, substituted anilines are crucial intermediates in the synthesis of quinoline and quinazoline-based anticancer agents. nih.gov

The presence of the cyclohexyloxy and trifluoromethyl groups imparts unique properties to the resulting complex molecules, influencing their solubility, lipophilicity, and metabolic stability. chemimpex.com Therefore, this compound is not just a reactive handle but also a carrier of desirable physicochemical properties into the final target molecule.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound to understand how changes in its structure affect its biological activity is a cornerstone of medicinal chemistry known as Structure-Activity Relationship (SAR) studies. The this compound scaffold is an excellent starting point for such investigations due to its multiple points of diversification.

SAR studies on derivatives of this scaffold would typically involve:

Modification of the aniline nitrogen: Acylation, alkylation, or incorporation into a heterocyclic ring to probe the importance of the hydrogen bond donor capacity and the steric bulk around the nitrogen atom.

Substitution on the aromatic ring: Introducing additional substituents onto the benzene (B151609) ring to explore the electronic and steric requirements of the binding pocket.

Modification of the cyclohexyloxy group: Altering the ring size (e.g., cyclopentyl, cycloheptyl), introducing substituents on the cyclohexane ring, or replacing it with other lipophilic groups to optimize van der Waals interactions and lipophilicity.

Replacement of the trifluoromethyl group: Substituting the -CF₃ group with other electron-withdrawing groups (e.g., -CN, -NO₂) or bioisosteres to assess the role of its electronic nature and steric bulk. nih.govacs.org

These systematic modifications allow medicinal chemists to build a comprehensive picture of the pharmacophore, identifying the key molecular features required for potent and selective biological activity.

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. ucla.edu The trifluoromethyl and cyclohexyloxy substituents on the this compound scaffold play a crucial role in dictating how its derivatives interact with biological targets.

Trifluoromethyl (-CF₃) Group: The trifluoromethyl group is a highly valued substituent in medicinal chemistry for several reasons: mdpi.com

High Electronegativity: It is a strong electron-withdrawing group, which can influence the acidity of nearby protons (like the N-H of the aniline) and modulate the electronic properties of the aromatic ring. mdpi.com This can impact binding to target proteins.

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. chemimpex.commdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes like cytochrome P450s. mdpi.comresearchgate.net This can increase the half-life of a drug.

Steric Bulk and Shape: It is sterically larger than a methyl group and is often considered a bioisostere for an ethyl or isopropyl group. researchgate.net Its unique shape can lead to favorable interactions within a binding pocket.

Cyclohexyloxy Group: The cyclohexyloxy moiety also contributes significantly to the molecular recognition properties of the scaffold:

Conformational Rigidity: Compared to a flexible alkyl chain, the cyclohexane ring is more conformationally restricted. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Van der Waals Contacts: The three-dimensional shape of the cyclohexyl ring can allow for more extensive van der Waals contacts with the surface of a binding pocket compared to a flat aromatic ring, enhancing binding affinity.

The combination of the strong electron-withdrawing trifluoromethyl group and the bulky, lipophilic cyclohexyloxy group creates a unique electronic and steric profile that can be exploited for achieving high-affinity and selective binding to a variety of biological targets.

Table 1: Physicochemical Properties and Medicinal Chemistry Roles of Key Substituents

| Substituent | Property | Impact on Molecular Properties | Role in Medicinal Chemistry |

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing | Modulates pKa of nearby groups | Enhances binding affinity through electronic interactions |

| High lipophilicity (Hansch π ≈ +0.88) mdpi.com | Improves membrane permeability | Increases bioavailability and brain penetration | |

| High metabolic stability | Blocks metabolic oxidation | Increases drug half-life | |

| Steric bulk | Fills hydrophobic pockets | Acts as a bioisostere for alkyl groups researchgate.net | |

| Cyclohexyloxy (-O-cHex) | High lipophilicity | Increases hydrophobic character | Promotes binding to non-polar pockets |

| Conformational rigidity | Reduces entropic penalty of binding | Can increase binding affinity | |

| Three-dimensional shape | Maximizes van der Waals contacts | Optimizes shape complementarity with target |

Exploring the chemical space around a given scaffold involves synthesizing a diverse library of related compounds and evaluating their biological activities against a panel of targets. This approach helps in identifying novel biological activities and understanding the off-target effects of a particular chemotype. The this compound scaffold is well-suited for such an exploration.

By leveraging the synthetic versatility of the aniline group, a large number of derivatives can be generated. For example, by reacting the parent aniline with a diverse set of building blocks (e.g., carboxylic acids, isocyanates, sulfonyl chlorides), a library with wide-ranging physicochemical properties can be created.

This exploration of chemical space can be guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to prioritize the synthesis of compounds with a higher probability of interacting with desired targets. The resulting library of compounds can then be screened in high-throughput assays against various enzymes (e.g., kinases, proteases), receptors (e.g., G-protein coupled receptors), and ion channels.

The data generated from these screens provides a "target interaction profile" for the this compound scaffold, revealing which biological targets are modulated by this class of compounds. This information is invaluable for identifying new therapeutic opportunities and for understanding the potential for off-target toxicities. nih.gov

Table 2: Exemplary Modifications for Chemical Space Exploration

| Modification Site | Rationale for Modification | Potential Impact on Target Interaction |

| Aniline Nitrogen | Modulate H-bond donor capacity and steric bulk | Alter binding mode and selectivity |

| Aromatic Ring | Introduce H-bond donors/acceptors, alter electronics | Probe for specific interactions with polar residues |

| Cyclohexyl Ring | Vary size and stereochemistry | Optimize fit in hydrophobic pockets |

| Trifluoromethyl Group | Replace with other bioisosteres | Evaluate the importance of electronic vs. steric effects |

Application in the Development of Advanced Molecular Probes for Chemical Biology

Molecular probes are essential tools in chemical biology for visualizing, tracking, and perturbing biological processes in living systems. The this compound scaffold can be adapted for the development of such probes.

For a molecule to function as a useful probe, it typically requires:

A recognition element that selectively binds to the target of interest.

A reporter group (e.g., a fluorophore, a radioisotope, or a biotin tag) that allows for detection and visualization.

A reactive group for covalent labeling of the target (in the case of activity-based probes).

Starting from a derivative of this compound that shows high affinity and selectivity for a particular biological target, a molecular probe can be constructed by appending a suitable reporter or reactive group. The aniline nitrogen or another position on the scaffold can be functionalized with a linker to which these groups can be attached without significantly compromising the binding to the target.

For instance, a fluorescent dye could be attached to create a probe for imaging the subcellular localization of the target protein using fluorescence microscopy. nih.gov Alternatively, a photo-crosslinking group could be incorporated to covalently label the target protein upon photoactivation, allowing for its identification and characterization. The favorable pharmacokinetic properties conferred by the trifluoromethyl and cyclohexyloxy groups can also be advantageous for the development of probes for in vivo imaging applications, such as positron emission tomography (PET), if a positron-emitting isotope is incorporated.

Analytical Characterization Techniques for 4 Cyclohexyloxy 3 Trifluoromethyl Aniline and Its Analogues

High-Resolution Spectroscopic Methods: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry

High-resolution spectroscopic methods are indispensable tools for the unambiguous identification and structural elucidation of 4-Cyclohexyloxy-3-(trifluoromethyl)aniline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides insight into the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: This technique provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For analogues such as 4-fluoro-3-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline, the aromatic protons typically appear as distinct multiplets in the downfield region of the spectrum, while the amine protons present a broader signal. The chemical shifts and coupling constants are characteristic of the substitution pattern on the aromatic ring. For instance, in 4-fluoro-3-(trifluoromethyl)aniline, the proton signals are observed at approximately 6.7-7.0 ppm chemicalbook.com.

¹³C NMR: This method is used to determine the types of carbon atoms present in a molecule. In trifluoromethylated anilines, the carbon attached to the trifluoromethyl group exhibits a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern. For example, in N,2-dimethyl-N-(trifluoromethyl)aniline, the trifluoromethyl carbon appears around 124.86 ppm (q, J = 254.3 Hz) rsc.org.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly sensitive and specific technique for characterizing these compounds. The trifluoromethyl group typically gives a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of its electronic environment. For several N-alkyl-N-(trifluoromethyl)anilines, the ¹⁹F NMR signal for the CF₃ group appears in the range of -58 to -60 ppm rsc.org.

A study on 2,3,5,6-tetrafluoro-4-trifluoromethylaniline utilized ¹⁹F-NMR in conjunction with HPLC-NMR and HPLC-MS to identify and quantify its metabolites nih.gov.

¹H NMR Data for Analogues of this compound

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| 4-Fluoro-3-(trifluoromethyl)aniline chemicalbook.com | CDCl₃ | 6.94 (m), 6.82 (m), 6.74 (m), 3.72 (br s, NH₂) |

| 4-Chloro-3-(trifluoromethyl)aniline chemicalbook.com | CDCl₃ | 7.22 (d), 6.95 (d), 6.72 (dd), 3.83 (br s, NH₂) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For trifluoromethylanilines, fragmentation often involves the loss of the trifluoromethyl group or cleavage of substituents on the aromatic ring. The combination of HPLC with mass spectrometry (HPLC-MS) is a powerful tool for the analysis of complex mixtures and the identification of metabolites, as demonstrated in the study of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline nih.gov.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For an analogue, 4-methoxy-3-(trifluoromethyl)aniline, a single-crystal X-ray diffraction study revealed that the crystal structure is stabilized by intermolecular N—H⋯F, N—H⋯N, and C—H⋯F hydrogen-bonding interactions nih.gov. The methoxy group was found to be slightly out of the plane of the benzene (B151609) ring. Such studies on crystalline derivatives of this compound would provide invaluable information about its solid-state conformation and packing, which can influence its physical properties.

Chromatographic and Separation Methodologies for Purity and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound and its analogues.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of compounds in a mixture. Reversed-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is commonly employed for the analysis of aniline (B41778) derivatives. The separation of fluorinated compounds can be optimized by using fluorinated eluents, such as trifluoroethanol, which can enhance the resolution nih.gov. The use of HPLC coupled with detectors like UV-Vis or mass spectrometry (HPLC-MS) allows for both quantification and identification of the components of a mixture nih.gov.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given that many aniline derivatives are liquids or low-melting solids, GC can be an effective method for purity assessment. The choice of the stationary phase is critical for achieving good separation.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. By comparing the retention factor (Rf) of the sample to that of a standard, a qualitative assessment of its identity and purity can be made.

The choice of the chromatographic method and conditions, such as the stationary phase, mobile phase, and temperature, is crucial for achieving optimal separation of fluorinated anilines and their related impurities nih.gov.

In Situ Monitoring Techniques for Reaction Optimization and Mechanistic Insight

In situ monitoring techniques allow for the real-time analysis of a chemical reaction as it happens, providing valuable information for reaction optimization and for understanding the reaction mechanism.

For reactions involving anilines, several in situ techniques can be employed:

Fourier Transform Infrared Spectroscopy (FTIR): In situ FTIR can be used to monitor the disappearance of reactants and the appearance of products by tracking the changes in the characteristic vibrational frequencies of functional groups. For example, the N-H stretching vibrations of the aniline starting material and the C-O-C stretching of the ether product in the synthesis of this compound could be monitored. Studies have used in situ FTIR to investigate the mechanism of reactions involving aniline rsc.org.

Mass Spectrometry: Techniques like Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) can be used for the real-time monitoring of reaction intermediates and products directly from the reaction mixture. This provides a detailed picture of the reaction pathway. EESI-MS has been successfully used to study the reaction mechanism between aniline and acetonylacetone nih.govnih.govresearchgate.net.

Open-Circuit Potential (OCP) Measurements: In the context of aniline polymerization, a simple in situ method involving OCP measurements has been shown to be effective for monitoring the reaction rate kpi.ua. While not directly applicable to the synthesis of the target molecule, it demonstrates the principle of using electrochemical methods for in situ monitoring of reactions involving anilines.

By employing these in situ techniques, the synthesis of this compound can be optimized for yield and purity by fine-tuning reaction parameters such as temperature, catalyst loading, and reaction time based on real-time data.

Q & A

Basic: What are the optimized synthetic routes for 4-Cyclohexyloxy-3-(trifluoromethyl)aniline, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically begins with chlorinated precursors (e.g., 3-chloro-4-(trifluoromethyl)aniline). A nucleophilic aromatic substitution (SNAr) introduces the cyclohexyloxy group using cyclohexanol or cyclohexyl bromide under basic conditions (e.g., K₂CO₃ or NaH). Optimizing solvent choice (DMF or DMSO for polar aprotic conditions) and temperature (80–120°C) enhances reactivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield improvements (70–85%) are achievable by controlling stoichiometry (1:1.2 molar ratio of chloro-precursor to cyclohexyloxy donor) and reaction time (12–24 hrs) .

Advanced: How does the cyclohexyloxy group influence electronic and steric properties compared to methoxy or phenoxy substituents in similar anilines?

Methodological Answer:

The cyclohexyloxy group is a stronger electron donor than trifluoromethyl but less than methoxy due to its bulky, non-planar structure. Cyclic voltammetry and DFT calculations reveal reduced electron density at the aniline ring compared to methoxy analogs, impacting reactivity in electrophilic substitutions. Steric hindrance from the cyclohexyl ring also reduces accessibility for bulky electrophiles. Comparative studies using Hammett σ constants (σₚ for cyclohexyloxy ≈ -0.15 vs. methoxy ≈ -0.27) quantify electronic effects .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR (¹H/¹³C):

- FT-IR: Trifluoromethyl C-F stretches at 1120–1170 cm⁻¹; NH₂ stretches at 3350–3450 cm⁻¹ .

- X-ray Crystallography: Resolves bond angles (C-O-C ≈ 120°) and confirms cyclohexyl ring conformation .

Advanced: How can researchers design biological activity assays for this compound, given its structural similarity to kinase inhibitors?

Methodological Answer:

- Target Selection: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Assay Design:

- Competitive binding assays with ATP analogs (e.g., ADP-Glo™).

- Cell viability assays (MTT) on cancer lines (IC₅₀ determination).

- SAR Studies: Modify substituents (e.g., replace cyclohexyloxy with smaller alkoxy groups) to isolate steric/electronic contributions .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods due to potential amine vapor release.

- Storage: In amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Spill Management: Neutralize with citric acid, then absorb with vermiculite .

Advanced: How can contradictory reactivity data (e.g., regioselectivity in nitration) be resolved for this compound?

Methodological Answer:

Contradictions often arise from solvent polarity or catalyst choice. For example:

- Nitration in H₂SO₄: Favors meta-substitution due to CF₃ directing effects.

- Acetic Anhydride Solvent: Para-selectivity via steric shielding of the cyclohexyloxy group. Computational modeling (DFT) predicts transition-state energies to rationalize outcomes .

Advanced: What computational tools predict the compound’s physicochemical properties, and how are they validated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.